molecular formula C18H22BrN3O2 B1531278 2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353498-19-7

2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B1531278
M. Wt: 392.3 g/mol
InChI Key: SEJWRHUDDTVGHP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a bromo-phenyl group, an imidazole ring, a pyrrolidine ring, and a carboxylic acid tert-butyl ester . The presence of these groups suggests that this compound could be involved in a variety of chemical reactions and could have significant biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the bromo-phenyl group could be introduced via a bromination reaction . The imidazole ring could be formed through a cyclization reaction . The pyrrolidine ring could be introduced through a ring-closing reaction, and the carboxylic acid tert-butyl ester could be added through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The bromo-phenyl group is a benzene ring with a bromine atom attached, which is a common motif in organic chemistry . The imidazole ring is a five-membered ring with two nitrogen atoms . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The carboxylic acid tert-butyl ester is a functional group often used in organic synthesis .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its functional groups. For example, the bromo-phenyl group could undergo nucleophilic aromatic substitution or electrophilic aromatic substitution . The imidazole ring could participate in reactions with electrophiles or nucleophiles . The pyrrolidine ring could undergo reactions at the nitrogen atom . The carboxylic acid tert-butyl ester could be hydrolyzed to give a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromo-phenyl group could increase its density and boiling point compared to similar compounds without a halogen . The imidazole and pyrrolidine rings could influence its solubility in different solvents .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The bromo-phenyl group, for instance, could potentially be hazardous if ingested or if it comes into contact with the skin . The carboxylic acid tert-butyl ester could also be harmful if swallowed .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields. Given its complex structure and the presence of several functional groups, it could be a candidate for drug development or other applications in medicinal chemistry .

properties

IUPAC Name

tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJWRHUDDTVGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

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